molecular formula C11H13NO5 B13449210 methyl (2R,3S)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate

methyl (2R,3S)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate

Cat. No.: B13449210
M. Wt: 239.22 g/mol
InChI Key: KOJZVFSYXKKGAM-ZJUUUORDSA-N
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Description

Methyl (2R,3S)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a benzodioxole ring, an amino group, and a hydroxypropanoate moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Amino Group Introduction:

    Hydroxypropanoate Formation: The hydroxypropanoate moiety can be introduced through esterification reactions, where a carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as halides, thiols, or amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxy compound.

Scientific Research Applications

Methyl (2R,3S)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (2R,3S)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,3S)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate
  • 1-(1,3-benzodioxol-5-yl)-3-[(2R,3S)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-2-[[methyl-[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]urea
  • 1-(1,3-benzodioxol-5-yl)-3-[(2R,3S)-2-[[cyclohexylmethyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-9-yl]urea

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its benzodioxole ring and chiral centers make it a valuable compound for studying stereoselective reactions and biological interactions.

Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

methyl (2R,3S)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate

InChI

InChI=1S/C11H13NO5/c1-15-11(14)9(12)10(13)6-2-3-7-8(4-6)17-5-16-7/h2-4,9-10,13H,5,12H2,1H3/t9-,10+/m1/s1

InChI Key

KOJZVFSYXKKGAM-ZJUUUORDSA-N

Isomeric SMILES

COC(=O)[C@@H]([C@H](C1=CC2=C(C=C1)OCO2)O)N

Canonical SMILES

COC(=O)C(C(C1=CC2=C(C=C1)OCO2)O)N

Origin of Product

United States

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